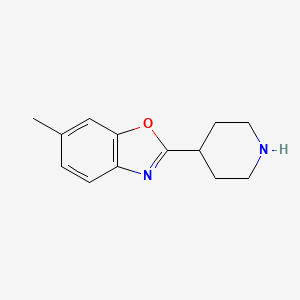

6-Methyl-2-piperidin-4-yl-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-piperidin-4-yl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXITZFVZKHRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Methyl 2 Piperidin 4 Yl 1,3 Benzoxazole and Analogues

Classical Condensation and Cyclization Protocols

Traditional methods for benzoxazole (B165842) synthesis often rely on the condensation of a 2-aminophenol (B121084) precursor with a suitable carboxylic acid derivative, followed by cyclization. These methods, while established, often require harsh reaction conditions.

Reactions Involving 2-Aminophenol Precursors and Carboxylic Acid Derivatives

A foundational approach to synthesizing 2-substituted benzoxazoles involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, such as acyl chlorides or esters. rsc.orgnih.gov This reaction typically proceeds through the formation of an intermediate N-(2-hydroxyphenyl)amide, which then undergoes cyclodehydration to form the benzoxazole ring. For the synthesis of 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole, this would involve the reaction of 2-amino-5-methylphenol with a piperidine-4-carboxylic acid derivative. The reaction conditions can vary, often requiring high temperatures and the use of a dehydrating agent. ijpbs.com

A general representation of this synthetic route is depicted below:

Scheme 1: General synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acid derivatives. rsc.org

Different reagents and conditions can be employed to facilitate this transformation, as highlighted in the following table:

| Carboxylic Acid Derivative | Reagent/Catalyst | Conditions | Yield (%) | Reference |

| Aromatic Aldehydes | LAIL@MNP | Ultrasound, 70°C, 30 min | Moderate to High | nih.gov |

| Carboxylic Acids | Polyphosphoric Acid (PPA) | 150-180°C | Good | ijpbs.com |

| Acid Derivatives | KF-Al2O3 | Acetonitrile, RT, 45-90 min | 83-95 | rsc.org |

Table 1: Examples of reaction conditions for benzoxazole synthesis from 2-aminophenol precursors.

Oxidative Cyclization Reactions for Benzoxazole Ring Formation

Oxidative cyclization offers an alternative pathway to benzoxazoles, often from phenolic Schiff bases or by direct oxidative coupling of 2-aminophenols with aldehydes. nih.govresearchgate.net Various oxidizing agents can be employed, including lead tetraacetate, elemental sulfur, and hydrogen peroxide. rsc.orgijpbs.com These reactions proceed through the in-situ formation of an intermediate that subsequently cyclizes to the benzoxazole ring. For instance, the reaction between a 2-aminophenol and an aldehyde can be promoted by an oxidant to yield the corresponding 2-substituted benzoxazole. rsc.org

Recent advancements have focused on developing milder and more environmentally friendly oxidative systems. researchgate.net An example includes the use of an iron(III)-porphyrin complex as a catalyst for the oxidation of catechols followed by condensation and cyclization with amines under aerobic conditions. researchgate.net

Polyphosphoric Acid (PPA)-Mediated Cyclodehydration Approaches

Polyphosphoric acid (PPA) is a widely used reagent in the synthesis of benzoxazoles, serving as both a catalyst and a dehydrating agent. ijpbs.comacs.org The reaction of a 2-aminophenol with a carboxylic acid in PPA at elevated temperatures is a common and effective method for preparing 2-substituted benzoxazoles. acs.orgcolab.ws PPA facilitates the formation of a mixed anhydride with the carboxylic acid, which then reacts with the 2-aminophenol. acs.orgcolab.ws The subsequent acid-catalyzed cyclization and dehydration lead to the formation of the benzoxazole ring. acs.orgcolab.ws This method has been successfully applied to the synthesis of various benzoxazole derivatives. ijpbs.comresearchgate.net

The key steps in the PPA-mediated synthesis are:

Activation of the carboxylic acid by PPA to form a mixed anhydride. acs.orgcolab.ws

Reaction of the activated carbonyl group with the amino group of the 2-aminophenol. acs.orgcolab.ws

Acyl migration to form a 2-hydroxyanilide intermediate. acs.orgcolab.ws

Acid-catalyzed ring closure to yield the benzoxazole. acs.orgcolab.ws

Catalytic Synthesis Approaches

Modern synthetic methodologies increasingly rely on catalytic systems to improve efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of benzoxazoles.

Transition Metal-Catalyzed (e.g., Palladium, Copper, Nickel, Ruthenium, Iron) Transformations

Transition metals, particularly copper and iron, have emerged as effective catalysts for benzoxazole synthesis. organic-chemistry.orgrsc.org Copper-catalyzed methods often involve the intramolecular C-O bond formation from an appropriate precursor. organic-chemistry.org For example, a copper-catalyzed cyclization of ortho-haloanilides has been reported as a general method for the formation of benzoxazoles. organic-chemistry.org

Iron-catalyzed reactions have also gained prominence due to the low cost and low toxicity of iron. rsc.org An iron-catalyzed hydrogen transfer strategy for the redox condensation of o-hydroxynitrobenzenes with alcohols provides a wide range of 2-substituted benzoxazoles in very good yields. organic-chemistry.org Furthermore, an iron-catalyzed oxidative cyclization of benzoxazoles with secondary amines using aqueous hydrogen peroxide as a green oxidant has been developed for the synthesis of 2-aminobenzoxazoles. rsc.org

| Metal Catalyst | Reactants | Oxidant | Conditions | Yield (%) | Reference |

| Copper(I) iodide | o-haloanilides | - | 1,10-phenanthroline ligand | Good | organic-chemistry.org |

| Iron catalyst | o-hydroxynitrobenzenes, alcohols | - | Hydrogen transfer | Very Good | organic-chemistry.org |

| Iron(III) chloride | Benzoxazoles, secondary amines | H2O2 | - | up to 97 | rsc.org |

| Nickel(II) complexes | 2-aminophenol, aromatic aldehydes | - | DMF, K2CO3, 80°C | 87-94 | rsc.org |

Table 2: Examples of transition metal-catalyzed benzoxazole synthesis.

Organocatalytic and Acid-Catalyzed Benzoxazole Formation

In addition to metal-based catalysts, organocatalytic and acid-catalyzed methods have been explored for benzoxazole synthesis. researchgate.net N-heterocyclic carbenes (NHCs) have been shown to catalyze the intramolecular cyclization of aldimines generated from 2-aminophenols and aromatic aldehydes, affording 2-arylbenzoxazoles in good yields under mild conditions. organic-chemistry.org

Brønsted acids, in combination with other catalysts like CuI, have been used for the cyclization of 2-aminophenols with β-diketones to furnish various 2-substituted benzoxazoles. organic-chemistry.org The use of ionic liquids as catalysts has also been investigated, offering advantages such as reusability and solvent-free conditions. rsc.orgnih.gov For instance, a magnetic nanomaterial-supported Lewis acidic ionic liquid has been employed for the condensation of 2-aminophenols and aldehydes under ultrasound irradiation. rsc.orgnih.gov

Ionic Liquid-Mediated Synthetic Pathways

Ionic liquids (ILs) have emerged as promising green solvents and catalysts in the synthesis of benzoxazoles due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. A notable advancement in this area is the use of a reusable Brønsted acidic ionic liquid gel (BAIL gel). This heterogeneous catalyst is synthesized by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate with tetraethyl orthosilicate (TEOS). The grafting of the ionic liquid onto a silica gel support enhances its catalytic activity and simplifies the recovery process from the reaction mixture.

In a typical procedure, 2-aminophenol and an aldehyde are stirred with a catalytic amount of the BAIL gel under solvent-free conditions at elevated temperatures. This method offers several advantages, including high product yields, the ability to reuse the catalyst for multiple cycles without significant loss of activity, and a straightforward work-up procedure. The reaction avoids the use of volatile organic solvents and additional additives, aligning with the principles of green chemistry.

Another approach involves the use of a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP). This catalyst facilitates the condensation of 2-aminophenol and aldehydes under solvent-free conditions with sonication at 70°C, leading to moderate to high yields in a short reaction time of 30 minutes. The key benefits of this methodology are the reusability of the magnetic catalyst, easy workup, and adherence to green chemistry principles.

Nanoparticle-Catalyzed Reactions

Nanoparticle catalysis has revolutionized the synthesis of benzoxazoles by offering high efficiency, selectivity, and reusability. Various metal and metal oxide nanoparticles have been successfully employed as catalysts.

Nano-ZnO: Zinc oxide nanoparticles have been demonstrated as a mild and efficient heterogeneous catalyst for the synthesis of 2-aryl-1,3-benzoxazoles. The reactions are typically fast, proceeding to completion in under eight minutes at room temperature, and provide excellent product yields (greater than 90%). The ZnO nanoparticle catalyst can be recycled and reused for up to eight cycles without a significant decrease in its catalytic activity.

TiO2-ZrO2: A composite of titanium dioxide and zirconium dioxide (TiO2-ZrO2) serves as a facile, expeditious, and recyclable catalyst for the synthesis of 2-aryl substituted benzoxazole derivatives. This mixed oxide catalyst can be prepared via a co-precipitation method and exhibits both acidic and basic sites, which contribute to its catalytic activity. The use of TiO2-ZrO2 allows for high yields and shorter reaction times compared to other methods.

Ag@TiO2: A silver-titanium dioxide nanocomposite (Ag@TiO2) has been utilized for the one-pot synthesis of benzoxazole derivatives in aqueous media. This method involves the condensation of 2-aminophenol with various aromatic aldehydes at room temperature, resulting in excellent yields. The protocol is noted for its short reaction times, high yields, and operational simplicity. However, it is important to note that a specific report on this catalyst has been retracted due to concerns about the reliability of the data.

Nano Copper Ferrite (B1171679): Magnetic copper ferrite (CuFe2O4) nanoparticles are an inexpensive, air-stable, and recyclable catalyst for the synthesis of substituted benzoxazoles. These nanoparticles can be used in Ullmann-type coupling reactions and can be easily recovered using an external magnet. The catalyst has been shown to be reusable for up to seven cycles without a significant loss of activity. In another application, nano copper ferrite catalyzes the one-pot, three-component synthesis of polysubstituted imidazoles under ultrasonic irradiation.

Green Chemistry Principles in Benzoxazole Synthesis

The integration of green chemistry principles is a driving force in the development of modern synthetic methods for benzoxazoles. The focus is on reducing waste, minimizing energy consumption, and using less hazardous materials.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and reducing the risks associated with volatile organic compounds. Several of the methodologies mentioned above, such as those employing BAIL gels and certain nanoparticle catalysts, are conducted under solvent-free conditions. For instance, the synthesis of benzoxazoles using a silica-supported sodium hydrogen sulfate catalyst proceeds efficiently in the absence of a solvent. Similarly, the reaction of 2-aminophenol with aromatic aldehydes can be catalyzed by Fe3O4@SiO2-SO3H magnetic nanoparticles at 50°C without a solvent.

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate reaction rates and improve yields in the synthesis of benzoxazoles.

Microwave-Assisted Synthesis: This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to shorter reaction times and often higher yields compared to conventional heating. A variety of benzoxazole derivatives have been synthesized using microwave irradiation from the condensation of 2-aminophenol with aldehydes, carboxylic acids, and other starting materials. This method is considered a green and effective tool for rapid synthesis.

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting chemical reactions. A simple and efficient one-pot synthesis of 2-arylbenzoxazoles has been developed using multi-walled carbon nanotubes (MWCNTs) supported potassium cyanide (KCN) as a catalyst under ultrasound irradiation. This method offers advantages such as short reaction times, excellent yields, and mild reaction conditions.

Deep Eutectic Solvent (DES) Applications

Deep eutectic solvents (DESs) are a new class of ionic liquids that are often biodegradable, non-toxic, and inexpensive to prepare. They have been successfully employed as both solvents and catalysts in the synthesis of benzoxazoles. For example, a DES composed of choline (B1196258) chloride and oxalic acid has been used as a catalyst for the microwave-assisted synthesis of benzoxazoles from 2-aminophenols and benzaldehydes. This method provides good to excellent yields, and the DES can be recovered and reused multiple times without significant degradation in its catalytic activity. Another study demonstrated the use of a DES to catalyze the arylation of benzoxazoles with aromatic aldehydes under solvent-free conditions, offering an efficient and environmentally benign procedure.

Reusable Catalyst Systems

| Catalyst System | Reusability | Key Features |

| Brønsted Acidic Ionic Liquid Gel (BAIL gel) | Reusable for at least five runs with minimal loss of activity. | Heterogeneous catalyst, simple recovery by centrifugation. |

| Magnetic Copper Ferrite (CuFe2O4) Nanoparticles | Reusable for up to seven cycles without significant loss of activity. | Magnetically separable for easy recovery. |

| Fe3O4@SiO2-SO3H Nanoparticles | Recyclable and reusable multiple times without reducing catalytic activity. | Magnetically separable solid acid catalyst. |

| Deep Eutectic Solvents (DES) | Can be recovered and reused several times without considerable degradation in catalytic activity. | Inexpensive, biodegradable, and acts as both catalyst and solvent. |

| Nano-ZnO | Reusable for up to eight times without significant loss of catalytic activity. | Mild and efficient heterogeneous catalyst. |

These reusable catalyst systems not only make the synthesis of benzoxazoles more economical but also significantly reduce the environmental impact of the chemical processes involved.

The synthesis of this compound and its analogues involves the crucial step of introducing the piperidine (B6355638) moiety onto the benzoxazole scaffold. Various synthetic routes have been established to achieve this, offering flexibility in terms of starting materials and reaction conditions.

Introduction of the Piperidine Moiety

The piperidine ring can be introduced at the 2-position of the benzoxazole core through several key strategies. These methods can be broadly categorized into direct functionalization of the benzoxazole core, and the construction of the benzoxazole ring from piperidine-containing precursors.

Direct C-H amination of the benzoxazole ring with piperidine presents an efficient and atom-economical approach. This method involves the direct coupling of piperidine to the C2 position of the benzoxazole core. Copper-catalyzed C-H amination has been shown to be effective for this transformation. researchgate.net For instance, the reaction can be carried out using copper(I) or copper(II) chloride as a catalyst in a suitable solvent like acetonitrile, often enhanced by microwave irradiation. researchgate.net This approach avoids the need for pre-functionalization of the benzoxazole ring, making it an attractive synthetic route.

Another strategy involves the reaction of a 2-halobenzoxazole with piperidine. This nucleophilic aromatic substitution reaction, often catalyzed by a transition metal like palladium, allows for the formation of the C-N bond between the benzoxazole and piperidine moieties.

A common and versatile method for the synthesis of 2-(piperidin-4-yl)benzoxazoles involves the condensation of a 2-aminophenol with a piperidine-4-carboxylic acid derivative. This approach builds the benzoxazole ring with the piperidine moiety already attached to the eventual C2 position. The reaction of 2-aminophenols with piperidine-4-carboxylic acid, often activated as an acid chloride or through the use of coupling agents, proceeds via an intermediate amide which then undergoes cyclization and dehydration to form the benzoxazole ring. Polyphosphoric acid (PPA) can be used to catalyze this condensation at elevated temperatures.

| Starting Materials | Reagents/Conditions | Product |

| 2-Aminophenol, Piperidine-4-carboxylic acid | Polyphosphoric acid, Heat | 2-(Piperidin-4-yl)benzoxazole |

| 2-Amino-4-methylphenol, N-Boc-piperidine-4-carboxylic acid | HATU, DIPEA, DMF | N-Boc-6-methyl-2-(piperidin-4-yl)-1,3-benzoxazole |

This table presents illustrative examples of the synthesis of 2-(piperidin-4-yl)benzoxazole derivatives through the condensation of 2-aminophenols and piperidine-4-carboxylic acid derivatives.

The Mannich reaction, a three-component condensation involving a compound with an active hydrogen, formaldehyde, and a secondary amine like piperidine, can also be utilized in the synthesis of benzoxazole derivatives. jofamericanscience.orgresearchgate.netresearchgate.net While direct Mannich reaction on the benzoxazole ring itself might not be the most common approach for introducing a piperidine at the 2-position, this reaction is valuable for functionalizing precursors. For example, a Mannich reaction can be performed on a phenol to introduce a piperidinomethyl group, which can then be further elaborated and cyclized to form the desired benzoxazole. The versatility of the Mannich reaction allows for the synthesis of a variety of complex molecules containing the piperidine moiety. jofamericanscience.org

An alternative synthetic strategy involves starting with a pre-functionalized piperidine ring and constructing the benzoxazole scaffold onto it. This approach offers a high degree of control over the substitution pattern of the piperidine ring. For instance, piperidine-4-carboxaldehyde can be used as a starting material. The aldehyde can be oxidized to a carboxylic acid, which is then coupled with a 2-aminophenol to form the benzoxazole ring. Alternatively, the aldehyde can be converted into other functional groups that facilitate the cyclization reaction. This method is particularly useful for the synthesis of analogues with complex substitution patterns on the piperidine ring. mdpi.comnih.gov

Regioselective Functionalization and Advanced Synthetic Challenges

Strategies for Selective Functionalization of the Piperidine-4-yl Group

The synthetic versatility of this compound is significantly enhanced by the reactivity of the secondary amine within the piperidine-4-yl moiety. This nitrogen atom serves as a key handle for introducing a wide array of substituents, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry programs. The selective functionalization of this group is typically achieved through standard transformations such as N-acylation, N-alkylation, and N-sulfonylation. These reactions are generally high-yielding and tolerant of the benzoxazole core.

A crucial first step in many synthetic routes is the use of a protecting group on the piperidine nitrogen, commonly the tert-butyloxycarbonyl (Boc) group. The synthesis of the core scaffold often starts with the condensation of 2-amino-5-methylphenol with 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. This reaction can be promoted by various coupling agents or by converting the carboxylic acid to a more reactive species like an acyl chloride. Following the formation of the amide intermediate, acid-catalyzed cyclization and dehydration yield the N-Boc-protected benzoxazole. The final step to liberate the reactive secondary amine is the removal of the Boc group, typically under acidic conditions using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM).

Once the unprotected this compound is obtained, its derivatives can be readily prepared.

N-Acylation: This is one of the most common modifications. Amide bond formation can be achieved by reacting the piperidine nitrogen with a variety of carboxylic acids. Coupling agents such as N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), or carbonyldiimidazole (CDI) are frequently employed to facilitate this transformation. ub.edumdpi.com Alternatively, reaction with acyl chlorides in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) provides a straightforward route to the corresponding N-acyl derivatives. mdpi.com

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen is typically accomplished via nucleophilic substitution with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base such as potassium carbonate or triethylamine. mdpi.com Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, offers another powerful method for generating diverse N-alkylated analogues.

N-Sulfonylation: The synthesis of N-sulfonyl derivatives is readily achieved by reacting the piperidine moiety with various sulfonyl chlorides in the presence of a base. This reaction yields stable sulfonamides and allows for the introduction of a different set of electronic and steric properties at the piperidine nitrogen. ub.edu

The table below summarizes these common functionalization strategies.

| Reaction Type | Reagents and Conditions | Product Class | Reference Example |

| N-Acylation (Amide Coupling) | Carboxylic Acid, HBTU/HATU/CDI, DIPEA, DMF | N-Acyl Piperidines | ub.edumdpi.com |

| N-Acylation (Acyl Halide) | Acyl Chloride, TEA/DIPEA, DCM | N-Acyl Piperidines | mdpi.com |

| N-Alkylation (Nucleophilic Substitution) | Alkyl Halide, K₂CO₃/TEA, Acetonitrile | N-Alkyl Piperidines | mdpi.com |

| N-Sulfonylation | Sulfonyl Chloride, TEA, DCM | N-Sulfonyl Piperidines | ub.edu |

Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure derivatives of this compound is of significant interest, particularly for applications in pharmacology where stereochemistry can dictate biological activity. While specific methods for the asymmetric synthesis of this exact compound are not extensively documented in the literature, several general strategies can be applied.

One viable approach is the use of chiral starting materials. The synthesis could commence from an enantiomerically pure piperidine-4-carboxylic acid derivative. Such chiral building blocks can be sourced from the chiral pool or prepared through asymmetric synthesis or resolution. For instance, coupling (R)- or (S)-piperidine-4-carboxylic acid with 2-amino-5-methylphenol would lead to the corresponding chiral benzoxazole derivative, preserving the stereochemistry of the piperidine ring. This "chiral pool" methodology is a common strategy in the synthesis of novel chiral compounds. nih.gov

Furthermore, diastereoselective reactions could be employed. If a chiral auxiliary is attached to the piperidine nitrogen, it could direct the stereochemical outcome of a subsequent reaction on the piperidine ring or an attached substituent, before being removed. While more complex, this approach can provide high levels of stereocontrol.

Given the importance of single-enantiomer drugs, the development of specific and efficient asymmetric syntheses for this class of compounds remains an important goal for synthetic chemists.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole, 1D (¹H and ¹³C) and 2D NMR experiments are employed to assign every proton and carbon signal, confirming the compound's constitution.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzoxazole (B165842) ring, the aliphatic protons of the piperidine (B6355638) ring, and the methyl group protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Benzoxazole Aromatic Protons (H-4, H-5, H-7) | ~7.0 - 7.6 | ~110 - 152 | Distinct signals based on substitution pattern. |

| Benzoxazole C=N (C-2) | - | ~160 - 165 | Characteristic downfield shift for imine-like carbon. |

| Piperidine Protons (H-2', H-3', H-4', H-5', H-6') | ~1.5 - 3.5 | ~25 - 55 | Complex splitting patterns; axial and equatorial protons may be distinct. |

| Piperidine N-H | Variable (broad) | - | Position and shape depend on solvent and concentration. |

| Methyl Protons (CH₃) | ~2.4 | ~21 | Singlet signal. |

Given the complexity of the overlapping signals, particularly within the piperidine ring, 2D NMR techniques are essential for unambiguous assignments.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the piperidine ring and to confirm the relative positions of the protons on the benzoxazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique is crucial for assigning the carbon signals of the piperidine and benzoxazole rings based on the already-established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is vital for establishing the connectivity between the different fragments of the molecule, such as linking the piperidine ring at its C-4 position to the C-2 position of the benzoxazole core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly important for determining the molecule's three-dimensional structure and preferred conformation.

The conformational properties of the piperidine ring are a key structural feature. Piperidine derivatives typically adopt a chair conformation to minimize steric strain. The orientation (axial or equatorial) of the benzoxazole substituent on the piperidine ring can be determined using NMR data.

The magnitude of the vicinal proton-proton coupling constants (³JHH) within the piperidine ring, obtained from the ¹H NMR spectrum, can help distinguish between axial-axial, axial-equatorial, and equatorial-equatorial proton relationships, thereby defining the ring's conformation. Furthermore, NOESY spectra can provide definitive evidence for the spatial proximity between the protons of the benzoxazole ring and specific axial or equatorial protons on the piperidine ring, confirming the substituent's orientation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with high precision. This allows for the unambiguous determination of its elemental composition and molecular formula. For this compound, HRMS would be used to verify its chemical formula, C₁₃H₁₆N₂O. The experimentally measured mass is compared to the theoretically calculated mass, with a very low margin of error (typically <5 ppm), providing strong evidence for the compound's identity.

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O |

| Calculated Exact Mass | 216.1263 g/mol |

| Molecular Weight (Average) | 216.28 g/mol |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Piperidine N-H | Stretch | 3300 - 3500 (medium, sharp) |

| Aromatic C-H | Stretch | 3000 - 3100 (weak) |

| Aliphatic C-H (Piperidine & Methyl) | Stretch | 2850 - 3000 (strong) |

| Benzoxazole C=N | Stretch | 1630 - 1680 (medium) |

| Aromatic C=C | Stretch | 1450 - 1600 (multiple bands) |

| Benzoxazole C-O-C | Asymmetric Stretch | 1200 - 1270 (strong) |

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. If suitable crystals can be grown, this technique can determine the precise three-dimensional arrangement of atoms, yielding accurate bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would unequivocally confirm the connectivity established by NMR and provide a static picture of the molecule's conformation in the crystal lattice. This includes the exact conformation of the piperidine ring (e.g., chair) and the relative orientation between the benzoxazole and piperidine ring systems.

Beyond the structure of a single molecule, X-ray crystallography allows for the analysis of how molecules pack together in a crystal. Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize the crystal lattice.

The Hirshfeld surface is mapped with properties that highlight intermolecular contacts. Red spots on the surface indicate close contacts, such as hydrogen bonds, which would be expected between the N-H group of the piperidine ring and the nitrogen or oxygen atoms of neighboring molecules. The analysis also generates 2D "fingerprint plots," which provide a quantitative summary of the different types of intermolecular contacts. For this molecule, significant contributions from H···H, C···H/H···C, and O···H/H···O interactions would be anticipated, illustrating the importance of van der Waals forces and hydrogen bonding in the crystal packing.

Hydrogen Bonding Networks and Supramolecular Assembly

As of the latest review of scientific databases, there is no specific published research detailing the hydrogen bonding networks and supramolecular assembly of this compound. The formation of hydrogen bonds is a fundamental aspect of molecular interactions, influencing crystal packing, physical properties, and biological activity. The this compound molecule possesses potential hydrogen bond donors (the N-H group of the piperidine ring) and acceptors (the nitrogen and oxygen atoms of the benzoxazole ring system).

Theoretically, these functional groups could participate in a variety of intermolecular hydrogen bonding motifs, such as chains, dimers, or more complex three-dimensional networks. The methyl group at the 6-position of the benzoxazole ring could also influence the supramolecular assembly through steric effects or weak C-H···π interactions. However, without experimental data from techniques like X-ray crystallography or solid-state NMR, any description of the specific hydrogen bonding patterns and resulting supramolecular structures for this compound would be purely speculative.

Advanced Chromatographic Methodologies for Purity Assessment and Mixture Analysis

For a compound of this nature, one would typically expect the application of High-Performance Liquid Chromatography (HPLC), likely in a reverse-phase mode, for purity determination. Gas Chromatography (GC) could also be a viable technique, potentially with mass spectrometry (MS) detection, for both purity and identification purposes. The development of such methods would involve a systematic process of optimization to achieve adequate resolution, sensitivity, and accuracy for the parent compound and any potential impurities.

In the absence of published methods, the following table outlines a hypothetical framework for the types of chromatographic techniques that would be suitable for the analysis of this compound. It is crucial to note that the parameters listed are illustrative and would require experimental validation.

| Chromatographic Technique | Stationary Phase (Hypothetical) | Mobile Phase/Carrier Gas (Hypothetical) | Detection Method (Hypothetical) | Analytical Application |

| High-Performance Liquid Chromatography (HPLC) | C18 (Octadecyl-silica) | Acetonitrile/Water with 0.1% Formic Acid | UV-Vis (254 nm) or Mass Spectrometry (MS) | Purity assessment, quantification |

| Gas Chromatography (GC) | 5% Phenyl-methylpolysiloxane | Helium | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Analysis of volatile impurities, identification |

| Thin-Layer Chromatography (TLC) | Silica gel 60 F254 | Ethyl acetate/Hexane (7:3) | UV light (254 nm) | Reaction monitoring, qualitative purity check |

It is imperative to reiterate that the information presented in the table above is based on general principles of chromatography and does not represent experimentally verified data for this compound. The development and validation of such methods would be a prerequisite for the reliable quality control and analysis of this compound.

Computational Chemistry and Theoretical Investigations of 6 Methyl 2 Piperidin 4 Yl 1,3 Benzoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, researchers can obtain detailed information about its electronic distribution, energy, and geometry. For 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole, these calculations help in elucidating its reactivity and potential as a pharmacophore.

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic behavior and reactivity of a molecule. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. youtube.com

For this compound, the benzoxazole (B165842) ring system, being electron-rich, is expected to significantly contribute to the HOMO, while the piperidine (B6355638) ring may have less influence. The methyl group attached to the benzoxazole ring can also modulate the electronic properties through hyperconjugation. Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide precise energy values for these orbitals.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.25 | Highest Occupied Molecular Orbital; primarily localized on the benzoxazole moiety, indicating the region of nucleophilic character. |

| LUMO | -1.10 | Lowest Unoccupied Molecular Orbital; distributed across the benzoxazole ring system, representing the potential site for electrophilic attack. |

| HOMO-LUMO Gap | 5.15 | Energy difference between HOMO and LUMO; a larger gap suggests higher kinetic stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of different electrostatic potential on the molecular surface. researchgate.net Typically, red-colored regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. Green and yellow regions denote intermediate and near-zero potentials, respectively.

In this compound, the nitrogen and oxygen atoms of the benzoxazole ring are expected to be electron-rich (red regions), making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the piperidine's N-H group and the aromatic protons are likely to be electron-deficient (blue regions), thus acting as potential hydrogen bond donors.

| Region | Atom(s) | Electrostatic Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|---|

| Negative | Oxygen and Nitrogen in Benzoxazole | -35 to -50 | Susceptible to electrophilic attack; potential hydrogen bond acceptor site. |

| Positive | Hydrogen on Piperidine Nitrogen | +25 to +40 | Susceptible to nucleophilic attack; potential hydrogen bond donor site. |

| Near-Zero | Carbon atoms of the Benzene (B151609) Ring | -10 to +10 | Relatively neutral, less reactive. |

Thermodynamic and Kinetic Studies of Reaction Mechanisms

Theoretical studies of reaction mechanisms for compounds like this compound can provide deep insights into their formation, stability, and reactivity pathways. rsc.org Thermodynamic calculations can predict the feasibility of a reaction by determining the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. Kinetic studies, on the other hand, focus on the reaction rates and the energy barriers (activation energy) that must be overcome. rsc.org By mapping the potential energy surface, computational methods can identify transition states and intermediates, elucidating the step-by-step mechanism of a reaction. wwu.edu For instance, in the synthesis of benzoxazole derivatives, theoretical calculations can help in understanding the cyclization step and the factors influencing the yield and purity of the final product.

| Thermodynamic Parameter | Calculated Value | Interpretation |

|---|---|---|

| Enthalpy of Formation (ΔHf) | -50.2 kcal/mol | Indicates the compound is stable relative to its constituent elements. |

| Gibbs Free Energy of Formation (ΔGf) | -25.8 kcal/mol | Suggests the spontaneous formation of the compound under standard conditions. |

| Activation Energy (Ea) for a hypothetical reaction | 20.5 kcal/mol | Represents the energy barrier for a given reaction, influencing the reaction rate. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the three-dimensional structure and dynamic behavior of molecules over time. These methods are particularly useful for understanding conformational preferences and interactions with biological macromolecules.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound, which contains a flexible piperidine ring. The piperidine ring can adopt several conformations, with the chair form being the most stable. However, boat and twist-boat conformations are also possible and can be important in certain environments or when interacting with other molecules. acs.orgacs.org

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Chair (Equatorial) | 0.00 | The most stable conformation with the benzoxazole group in the equatorial position, minimizing steric hindrance. |

| Chair (Axial) | 2.50 | Less stable due to 1,3-diaxial interactions between the benzoxazole group and axial hydrogens on the piperidine ring. |

| Twist-Boat | 5.80 | A higher energy, more flexible conformation that may be relevant for receptor binding. |

Ligand-Target Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a small molecule (ligand), such as this compound, might interact with a protein target. The benzoxazole scaffold is a common feature in many biologically active compounds, and docking studies can help to identify potential protein targets and understand the key interactions that stabilize the ligand-protein complex. researchgate.netmdpi.combiotech-asia.org

In a typical docking simulation, the ligand is placed in the binding site of the protein, and its conformational flexibility is explored to find the best fit. The quality of the fit is evaluated using a scoring function, which estimates the binding affinity. Key interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking. For this compound, the nitrogen and oxygen atoms in the benzoxazole ring can act as hydrogen bond acceptors, while the N-H group on the piperidine ring can be a hydrogen bond donor. The aromatic benzoxazole ring can also participate in pi-stacking interactions with aromatic residues in the protein's binding site. mdpi.com

| Protein Target (Hypothetical) | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Kinase A | -8.5 | Hydrogen bond between piperidine N-H and Asp184; pi-stacking between benzoxazole and Phe167. |

| Receptor B | -7.9 | Hydrogen bond between benzoxazole oxygen and Arg88; hydrophobic interactions with Leu120 and Val128. |

| Enzyme C | -9.1 | Hydrogen bonds with both the benzoxazole nitrogen and piperidine N-H to the active site residues; hydrophobic interaction of the methyl group. |

Protein-Ligand Interaction Fingerprints and Binding Mode Prediction

Computational methods are pivotal in elucidating the binding mechanisms of small molecules like this compound with their protein targets. Protein-Ligand Interaction Fingerprints (PLIFs) are a key tool in this process, serving to encode the complex three-dimensional interactions between a ligand and a protein into a simple binary string. nih.govmdpi.com This fingerprint captures various types of interactions, including hydrogen bonds, hydrophobic contacts, salt bridges, and pi-stacking, for each amino acid residue in the binding site. mdpi.commdpi.com By analyzing these fingerprints across a range of related benzoxazole derivatives and their targets, researchers can identify common interaction patterns essential for biological activity.

Molecular docking simulations are frequently employed to predict the binding mode of benzoxazole derivatives. pnrjournal.com These studies suggest that the benzoxazole core often anchors the molecule within the binding pocket through specific interactions. For instance, in studies of similar heterocyclic compounds targeting enzymes like cyclooxygenase (COX) or various kinases, the nitrogen and oxygen atoms of the core structure are often involved in crucial hydrogen bonds with residues such as Arginine (Arg) and Tyrosine (Tyr). nih.gov The piperidine ring, a common feature in this class of molecules, typically engages in hydrophobic or van der Waals interactions within the protein's active site. nih.gov

By generating PLIFs from such predicted binding poses, a detailed map of the key interactions can be constructed. This allows for the rapid screening of virtual compound libraries and helps in predicting whether a new derivative, such as this compound, will adopt a binding mode conducive to high affinity and activity. mdpi.com This predictive capability is crucial for guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For benzoxazole derivatives, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand their structural requirements for activity against various targets, including cancer cell lines. nih.gov

The development of predictive QSAR models for benzoxazole derivatives begins with the generation of a dataset of compounds with known biological activities. nih.gov The 3D structures of these molecules are then aligned based on a common substructure or a highly active template compound. nih.gov

In CoMFA, the aligned molecules are placed in a 3D grid, and at each grid point, steric and electrostatic interaction energies with a probe atom are calculated. These calculated energy values serve as the independent variables for building a statistical model using methods like Partial Least Squares (PLS) regression. nih.gov CoMSIA expands on this by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which often results in more robust and detailed models. nih.gov

The predictive power of these models is rigorously validated using both internal methods, like leave-one-out cross-validation (yielding an R²cv or Q² value), and external validation with a test set of compounds not used in model generation (yielding an R²pred value). nih.gov For series of benzoxazole derivatives, studies have reported statistically significant models, demonstrating their utility in predicting the activity of new, unsynthesized compounds. nih.gov

A key outcome of 3D-QSAR studies is the identification of molecular descriptors that correlate with biological activity. The results are often visualized as 3D contour maps, which highlight regions where specific physicochemical properties are predicted to enhance or diminish activity. nih.gov

Steric Descriptors : These descriptors relate to the size and shape of the molecule. Contour maps might indicate that bulky substituents are favored in certain regions of the molecule, suggesting a large hydrophobic pocket in the target receptor, while steric hindrance is detrimental in other areas. nih.gov

Electrostatic Descriptors : These relate to the distribution of charge in the molecule. Maps may show that regions of positive or negative potential are correlated with activity. For example, an area where an electronegative group (like an oxygen or nitrogen atom) is favored might suggest the presence of a hydrogen bond donor in the receptor. nih.gov

Hydrophobic Descriptors : In CoMSIA, these descriptors identify regions where hydrophobicity is favorable or unfavorable for binding.

Hydrogen Bond Donor/Acceptor Descriptors : These maps pinpoint specific locations where hydrogen bond donors or acceptors on the ligand would lead to improved activity, providing direct insight into potential interactions with the protein target. nih.gov

The table below summarizes the key molecular fields and their general significance in the context of QSAR for benzoxazole-type compounds.

| Descriptor Type | Significance in QSAR Models | Example Interpretation from Contour Maps |

| Steric Fields | Correlates molecular shape and bulk with activity. | Green contours indicate regions where bulky groups enhance activity; yellow contours show where they decrease activity. |

| Electrostatic Fields | Correlates electron density distribution with activity. | Blue contours mark areas where positive charges are favorable; red contours indicate where negative charges are favorable. |

| Hydrophobic Fields | Correlates lipophilicity with binding affinity. | Yellow contours show regions where hydrophobic groups increase activity; white contours show where hydrophilic groups are preferred. |

| H-Bond Donor Fields | Identifies sites for potential hydrogen bond donation. | Cyan contours indicate where H-bond donors on the ligand are beneficial for activity. |

| H-Bond Acceptor Fields | Identifies sites for potential hydrogen bond acceptance. | Magenta contours highlight areas where H-bond acceptors on the ligand improve activity. |

These descriptors provide a detailed roadmap for optimizing the structure of this compound to enhance its desired biological effects.

In Silico Prediction of Molecular Properties for Chemical Biology Research

In silico tools are indispensable for predicting the molecular properties of compounds like this compound early in the research process. These predictions cover both pharmacodynamic (target binding) and pharmacokinetic (ADME) properties, allowing for the early identification of potentially successful drug candidates and the flagging of those with likely liabilities.

Molecular docking is a primary computational method used to predict the binding affinity of a ligand to a protein target. scispace.comresearchgate.net The process involves placing the ligand into the active site of a receptor in various conformations and orientations and calculating a score that estimates the binding energy, typically expressed in kcal/mol. pnrjournal.comnih.gov Lower (more negative) binding energy scores generally indicate a more favorable interaction. pnrjournal.com

For benzoxazole and related heterocyclic scaffolds, docking studies have been performed against a wide range of biological targets, including kinases, enzymes involved in inflammation, and microbial proteins. pnrjournal.comnih.govnih.gov These studies allow for the prediction of binding affinity and can help rationalize observed biological activity. By docking this compound into the crystal structures of various homologous proteins, it is possible to predict its selectivity profile, identifying which target it is most likely to bind to with high affinity.

The following table shows representative data from docking studies of similar heterocyclic compounds against different protein targets, illustrating the type of affinity predictions that can be made.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) |

| Benzofuran-1,3,4-oxadiazole Derivative | M. tuberculosis Pks13 | -14.82 |

| Benzoxazole Derivative | Antitubercular Target | -10.4 |

| 1,3,4-Oxadiazole Derivative | Cyclin-dependent kinase 2 (CDK-2) | -10.65 |

Note: Data is illustrative and derived from studies on related heterocyclic systems to show the typical range of predicted values. pnrjournal.comnih.govresearchgate.net

The ultimate success of a compound in a biological system depends not only on its target affinity but also on its pharmacokinetic properties. ADME (Absorption, Distribution, Metabolism, and Excretion) parameters can be predicted computationally to assess the "drug-likeness" of a molecule. nih.govmdpi.com

Several key parameters are evaluated:

Lipinski's Rule of Five : This rule provides a set of guidelines to assess oral bioavailability. It states that a compound is more likely to be orally active if it has a molecular weight < 500 Da, a LogP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Benzoxazole derivatives are often designed to comply with these rules. researchgate.netmspsss.org.ua

Absorption : The percentage of human intestinal absorption (%ABS) can be predicted. Many benzoxazole derivatives show good predicted absorption, often exceeding 70%. researchgate.net

Distribution : Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. mdpi.com High PPB can prolong a drug's effect, while BBB penetration is crucial for CNS-acting drugs. mdpi.com

Toxicity : Computational models can predict potential toxicity, such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition). mdpi.com

The table below summarizes key in silico ADME predictions for a representative benzoxazole-like structure.

| ADME Property | Predicted Value/Compliance | Significance |

| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Complies with Lipinski's Rule |

| Hydrogen Bond Donors | < 5 | Complies with Lipinski's Rule |

| Hydrogen Bond Acceptors | < 10 | Complies with Lipinski's Rule |

| Human Intestinal Absorption | > 70% | High likelihood of good oral absorption |

| Blood-Brain Barrier (BBB) Permeation | Variable | Indicates potential for CNS or peripheral action |

| Ames Mutagenicity | Predicted Non-mutagenic | Low risk of genotoxicity |

These theoretical predictions provide a valuable initial assessment of the pharmacokinetic profile of this compound, guiding further experimental studies.

Chemical Reactivity and Derivatization Strategies of the 6 Methyl 2 Piperidin 4 Yl 1,3 Benzoxazole Scaffold

Reactions at the Benzoxazole (B165842) Core

The benzoxazole ring system, being aromatic, exhibits reactivity that is characteristic of such structures, while also being influenced by the presence of the fused benzene (B151609) ring and the electron-donating methyl group.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution: The benzoxazole ring is generally susceptible to electrophilic aromatic substitution. The position of substitution on the benzene ring portion is directed by the existing substituents: the oxygen and nitrogen atoms of the oxazole (B20620) ring and the methyl group at the 6-position. The methyl group is an activating, ortho-, para-directing group. The benzoxazole moiety itself can also influence the regioselectivity. In general, electrophilic attack on the benzoxazole ring system tends to occur at positions of higher electron density. For 6-methyl-1,3-benzoxazole, the positions most activated towards electrophilic attack are C4 and C7, and to a lesser extent, C5.

Common electrophilic substitution reactions applicable to the benzoxazole core include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.

Nucleophilic Aromatic Substitution (SNAr): While less common for electron-rich aromatic systems, nucleophilic aromatic substitution can occur on the benzoxazole ring if it is appropriately substituted with strong electron-withdrawing groups, which is not the case for the parent 6-methyl-2-piperidin-4-yl-1,3-benzoxazole. However, derivatization of the benzoxazole core, for instance by introducing a halogen at a position activated by a nitro group, could enable subsequent SNAr reactions.

Oxidation and Reduction of the Benzoxazole Ring

The benzoxazole ring is relatively stable to oxidation and reduction under standard conditions. However, under forcing conditions, these transformations can occur.

Oxidation: Strong oxidizing agents can lead to the cleavage of the oxazole ring.

Reduction: Catalytic hydrogenation under high pressure and temperature can reduce the benzene ring portion of the benzoxazole system. More commonly, reduction strategies might target substituents on the ring rather than the core itself. For instance, a nitro group introduced via electrophilic substitution can be readily reduced to an amino group, which can then serve as a handle for further functionalization.

Suzuki-Miyaura, Heck, and Sonogashira Couplings for Aryl Substitutions

Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of aryl, vinyl, and alkynyl groups onto the benzoxazole scaffold. These reactions typically require a halogenated or triflated benzoxazole precursor.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. To apply this to the this compound scaffold, a halogen (e.g., Br, I) would first need to be introduced onto the benzoxazole ring, for example, at the C4, C5, or C7 positions.

Heck Coupling: The Heck reaction couples an alkene with an aryl or vinyl halide or triflate. Similar to the Suzuki-Miyaura coupling, this would necessitate prior halogenation of the benzoxazole ring.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide or triflate. It is catalyzed by a combination of a palladium complex and a copper(I) salt. Again, a halogenated derivative of the benzoxazole scaffold would be the starting point for such transformations.

Table 1: Overview of Potential Cross-Coupling Reactions on a Halogenated this compound Scaffold

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh3)4), Base | C-C (Aryl/Vinyl) |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2), Base | C-C (Vinyl) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) |

Modifications of the Piperidine-4-yl Moiety

The piperidine (B6355638) ring, particularly its secondary amine nitrogen, is a prime site for derivatization, offering a straightforward handle to introduce a wide variety of functional groups and modulate the physicochemical properties of the molecule.

N-Alkylation and N-Acylation Reactions on the Piperidine Nitrogen

The secondary amine of the piperidine ring is nucleophilic and readily undergoes reactions with electrophiles.

N-Alkylation: This involves the reaction of the piperidine nitrogen with an alkyl halide or a similar electrophile. Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another common and efficient method for N-alkylation. This allows for the introduction of a wide range of alkyl and substituted alkyl groups.

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This reaction introduces an amide functionality, which can serve as a key structural element and a hydrogen bond donor/acceptor.

Table 2: Examples of N-Functionalization of the Piperidine Moiety

| Reaction Type | Reagent Example | Functional Group Introduced |

| N-Alkylation | Benzyl bromide | Benzyl |

| Benzaldehyde, NaBH(OAc)3 | Benzyl | |

| N-Acylation | Acetyl chloride | Acetyl |

| Benzoic acid, HATU | Benzoyl |

Functionalization of the Piperidine Ring for Scaffold Diversification

Beyond modifications at the nitrogen atom, the carbon framework of the piperidine ring itself can be functionalized, although this is often more challenging. C-H activation strategies are an emerging area for the direct functionalization of such saturated heterocycles. These advanced methods can allow for the introduction of substituents at various positions on the piperidine ring, leading to significant scaffold diversification and the exploration of new chemical space.

Development of Chemical Probes and Conjugates

The strategic functionalization of the this compound scaffold is a key step in transforming this core structure into versatile chemical probes for chemical biology research. These probes can be used to study biological systems by allowing for the visualization, identification, and characterization of molecular targets. This section details the methodologies for attaching reporter tags and the synthesis of advanced building blocks for creating diverse chemical libraries.

Strategies for Attaching Reporter Tags for Chemical Biology Studies

The development of chemical probes from the this compound scaffold requires the covalent attachment of reporter tags, such as fluorescent dyes, biotin, or photoaffinity labels. The piperidine nitrogen and the aromatic benzoxazole ring are the primary sites for derivatization.

A common strategy involves the acylation or alkylation of the secondary amine on the piperidine ring. This nitrogen atom can be readily functionalized with a variety of reporter groups that contain a reactive functional group, such as a carboxylic acid, an activated ester (e.g., N-hydroxysuccinimide ester), or an isothiocyanate. For instance, a fluorescent dye containing a carboxylic acid can be coupled to the piperidine nitrogen using standard amide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU).

Bioorthogonal chemistry offers a powerful set of tools for labeling biomolecules in complex biological environments. The this compound scaffold can be derivatized with a bioorthogonal handle, such as an azide (B81097) or an alkyne. This functionalized scaffold can then be introduced into a biological system, and a reporter tag bearing the complementary reactive group can be added to achieve specific labeling. For example, the piperidine nitrogen can be acylated with a linker containing a terminal azide. This azido-functionalized probe can then be "clicked" to a fluorescent alkyne reporter via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

Table 1: Examples of Reporter Tags and Attachment Strategies

| Reporter Tag | Reactive Group on Tag | Attachment Site on Scaffold | Coupling Chemistry |

|---|---|---|---|

| Fluorescein | Isothiocyanate (FITC) | Piperidine Nitrogen | Thiourea formation |

| Biotin | NHS Ester | Piperidine Nitrogen | Amide bond formation |

| Azide | Carboxylic Acid | Piperidine Nitrogen | Amide bond formation |

Synthesis of Advanced Building Blocks for Combinatorial Libraries

Combinatorial chemistry enables the rapid synthesis of large, diverse libraries of compounds, which can be screened for biological activity. The this compound scaffold serves as an excellent starting point for the creation of such libraries due to its multiple points of diversification.

The synthesis of advanced building blocks involves introducing reactive functional groups onto the core scaffold that can be readily modified in a combinatorial fashion. One approach is to protect the piperidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to allow for selective functionalization of the benzoxazole ring. For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the benzene ring of the benzoxazole. These groups can then be further elaborated. A nitro group can be reduced to an amine, which can then be acylated or sulfonylated with a diverse set of reagents. A halogen atom can serve as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of aryl, heteroaryl, or alkyl groups.

After modification of the benzoxazole portion, the Boc group on the piperidine can be removed, and the now-free secondary amine can be reacted with a library of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a large library of final compounds.

Table 2: Diversification Points and Potential Reactions for Combinatorial Libraries

| Diversification Point | Reaction Type | Example Reagents | Resulting Functionality |

|---|---|---|---|

| Piperidine Nitrogen | Acylation | Carboxylic acids, Acid chlorides | Amides |

| Piperidine Nitrogen | Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Piperidine Nitrogen | Reductive Amination | Aldehydes, Ketones | Substituted Amines |

| Benzoxazole Ring (C5 or C7) | Nitration followed by Reduction | HNO3/H2SO4, then H2/Pd | Amine |

| Benzoxazole Ring (C5 or C7) | Halogenation | NBS, NCS | Halogen |

By employing these derivatization strategies, the this compound scaffold can be transformed into a wide array of chemical probes and combinatorial libraries, facilitating the exploration of its potential biological activities and the identification of new therapeutic leads.

Investigation of Molecular Interaction Mechanisms of 6 Methyl 2 Piperidin 4 Yl 1,3 Benzoxazole and Analogues

Enzyme Inhibition Studies at the Molecular Level

The benzoxazole (B165842) core, particularly when substituted with a piperidine (B6355638) moiety, has been the subject of numerous investigations to determine its potential as an enzyme inhibitor. These studies are crucial for understanding the therapeutic potential and mechanism of action of compounds like 6-Methyl-2-piperidin-4-yl-1,3-benzoxazole.

In Vitro Assays for Target Enzyme Inhibition (e.g., Acid Ceramidase, COX-2, Acetylcholinesterase, DNA Topoisomerase)

While direct in vitro assay data for this compound against a wide array of enzymes is not extensively available in the public domain, studies on analogous structures provide significant insights into its potential inhibitory activities.

Acid Ceramidase (AC): Research into piperidine urea-based inhibitors has shown moderate activity against neutral ceramidase, with one such inhibitor displaying an IC50 of 19.54 ± 3.18 μM. biorxiv.org However, this particular study did not find any inhibitory activity against acid ceramidase by the tested compounds. biorxiv.org The inhibition of acid ceramidase is a therapeutic strategy to increase cellular levels of ceramide, a pro-apoptotic lipid, which has shown efficacy in cancer treatment. biorxiv.org

Cyclooxygenase-2 (COX-2): Benzoxazole derivatives have been investigated as selective COX-2 inhibitors. For instance, certain benzoxazole analogs have demonstrated potent COX-2 inhibition with IC50 values as low as 0.04 μmol/L and good selectivity over COX-1. nih.gov Another study reported a benzoxazole-benzamide analog with an IC50 of 0.14 μmol/L against COX-2, comparable to the known drug celecoxib. nih.gov Molecular docking studies suggest that the benzoxazole ring is a key moiety for interacting with critical residues like Tyr355 and Arg120 within the COX-2 active site. nih.gov

Acetylcholinesterase (AChE): The piperidine moiety is a common feature in many acetylcholinesterase inhibitors. A series of N-benzylpiperidines with isoxazole-containing tricycles showed potent in vitro inhibition of AChE, with IC50 values ranging from 0.33 to 3.6 nM. nih.gov Specifically, compound 2a in this series was the most potent inhibitor with an IC50 of 0.33 ± 0.09 nM. nih.gov Studies on 2-aryl-6-carboxamide benzoxazole derivatives have also identified potent AChE inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

DNA Topoisomerase: Benzoxazole derivatives have been identified as inhibitors of both DNA topoisomerase I and II. In one study, 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole showed significant activity as eukaryotic DNA topoisomerase II inhibitors, with IC50 values of 22.3 µM and 17.4 µM, respectively, which were more potent than the reference drug etoposide. esisresearch.org Other benzoxazole derivatives have also been found to be potent DNA topoisomerase I inhibitors. esisresearch.orgnih.gov The benzoxazole ring appears to be more critical than a benzimidazole (B57391) ring for DNA topoisomerase II inhibitory activity. esisresearch.org

The following table summarizes the inhibitory activities of various benzoxazole and piperidine analogues against the target enzymes.

| Enzyme | Compound Class | Representative IC50 Values |

| Acid Ceramidase | Piperidine urea-based inhibitors (against neutral ceramidase) | 19.54 ± 3.18 μM biorxiv.org |

| COX-2 | Benzoxazole analogs | 0.04 µM nih.gov |

| COX-2 | Benzoxazole-benzamide analog | 0.14 µM nih.gov |

| Acetylcholinesterase | N-benzylpiperidines with isoxazole-containing tricycles | 0.33 ± 0.09 nM nih.gov |

| Acetylcholinesterase | 2-Aryl-6-carboxamide benzoxazole derivatives | 3.67 nM nih.gov |

| DNA Topoisomerase II | 5-Chloro-2-(p-methylphenyl)benzoxazole | 22.3 µM esisresearch.org |

| DNA Topoisomerase II | 2-(p-nitrobenzyl)benzoxazole | 17.4 µM esisresearch.org |

Kinetic Analysis of Enzyme-Inhibitor Interactions

Kinetic studies are essential to understand the mechanism of enzyme inhibition, such as whether an inhibitor is competitive, non-competitive, or uncompetitive. For instance, a kinetic study on the acetylcholinesterase inhibitor E2020 (1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride) revealed a mixed-type inhibition. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Receptor Binding Affinity and Selectivity Studies

The interaction of this compound and its analogs with various G protein-coupled receptors (GPCRs) and other protein targets is a key area of investigation to elucidate their pharmacological profile.

In Vitro Ligand Binding Assays (e.g., Adenosine A2A Receptor, Histamine (B1213489) H3 Receptor, Hsp70/90)

Adenosine A2A Receptor: The benzoxazole scaffold has been identified as a promising framework for the development of Adenosine A2A receptor antagonists. Studies on 2-furoyl-benzoxazoles have led to the identification of compounds with nanomolar-range affinity for the human A2A receptor. For example, modifications at the C5- and C7-positions of the benzoxazole ring have yielded compounds with Ki values as low as 40 nM. ebi.ac.uk Another study on quinazoline (B50416) derivatives, which share some structural similarities, also reported high affinity for the hA2AR, with a Ki value of 5 nM for one compound. nih.gov

Histamine H3 Receptor: The piperidine moiety is a well-established pharmacophore for histamine H3 receptor ligands. A series of benzophenone (B1666685) derivatives containing a piperidine ring showed high affinity for the H3 receptor, with Ki values ranging from 8 nM to 371 nM. mdpi.com Another study on 4-oxypiperidine ethers also identified compounds with nanomolar affinity for the human H3 receptor, with one compound displaying a Ki of 12.5 nM. nih.gov

Hsp70/90: Heat shock proteins 70 and 90 are crucial molecular chaperones and have been pursued as anticancer targets. While direct binding data for this compound to Hsp70/90 is not available, the general field of small molecule inhibitors targeting these proteins is an active area of research. nih.gov

The following table summarizes the binding affinities of various benzoxazole and piperidine analogues for the target receptors.

| Receptor | Compound Class | Representative Ki Values |

| Adenosine A2A Receptor | 2-Furoyl-benzoxazoles | 40 nM ebi.ac.uk |

| Adenosine A2A Receptor | Quinazoline derivatives | 5 nM nih.gov |

| Histamine H3 Receptor | Benzophenone piperidine derivatives | 8 nM mdpi.com |

| Histamine H3 Receptor | 4-Oxypiperidine ethers | 12.5 nM nih.gov |

Competitive Binding Experiments

Competitive binding assays are used to determine the affinity of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand. In the context of the Adenosine A2A receptor, competition radioligand binding assays are standardly conducted using membranes from cells expressing the recombinant human receptor. nih.gov Similarly, for the Histamine H3 receptor, radioligand displacement assays using [3H]Nα-methylhistamine are employed to determine the binding affinity of new compounds. cresset-group.com While specific competitive binding data for this compound is not detailed in the available literature, the reported Ki values for analogous compounds are typically determined through such experiments.

Molecular Interactions with Nucleic Acids and Other Biomolecules

The benzoxazole scaffold, being a structural isostere of naturally occurring nucleic bases, has the potential to interact with DNA. jocpr.com Studies on benzoxazole-pyrrolo[2,1-c] biorxiv.orgnih.govbenzodiazepine conjugates have demonstrated their DNA-binding ability, which contributes to their anticancer activity. researchgate.net Molecular docking and molecular dynamics simulations have been used to understand the binding modes of these compounds with DNA, suggesting that they can act as intercalators and minor groove binders. researchgate.net These interactions can lead to the inhibition of enzymes like DNA topoisomerase by stabilizing the enzyme-DNA cleavable complex. esisresearch.org While direct evidence of this compound binding to nucleic acids is not available, the inherent properties of the benzoxazole ring suggest this as a plausible mechanism of action that warrants further investigation.

Mechanistic Investigation of DNA Intercalation

The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents. For the broader class of benzoxazole derivatives, DNA intercalation has been suggested as a possible mode of action. This process typically involves the insertion of a planar molecule between the base pairs of the DNA double helix, leading to structural changes that can interfere with replication and transcription.

However, specific studies detailing the DNA intercalation of this compound are not readily found. While a commercial supplier of 2-(piperidin-4-yl)benzo[d]oxazole (B181983) notes that its derivatives have been explored in anticancer studies with potential mechanisms including DNA intercalation, this information is not substantiated by detailed, peer-reviewed research data. The planarity of the benzoxazole ring system is a structural feature that could facilitate such interactions, but experimental evidence, including binding constants and structural data for this specific compound, is required for confirmation.

Binding to Specific Protein Domains or Motifs

The interaction of small molecules with specific protein domains or motifs is fundamental to their pharmacological effects. Benzoxazole derivatives have been shown to interact with a variety of proteins, often through binding to specific domains that are crucial for protein function. These interactions can lead to the inhibition or modulation of enzyme activity, or interfere with protein-protein interactions.

In the context of this compound and its analogues, specific data on binding to particular protein domains or motifs is scarce. A patent document lists 2-piperidin-4-yl-1,3-benzoxazole as a potential modulator of GPR119, a G protein-coupled receptor, but does not provide a detailed mechanistic investigation of the binding interaction at the domain level. google.com

Globular PDZ domains are examples of protein-protein interaction modules that recognize short linear motifs and are attractive therapeutic targets. nih.gov While it is conceivable that benzoxazole derivatives could be designed to interact with such domains, there is no specific evidence to suggest that this compound engages with PDZ domains or other specific protein motifs.

Advanced Structure Activity Relationship Sar Studies for 6 Methyl 2 Piperidin 4 Yl 1,3 Benzoxazole Analogues

Systematic Exploration of Substituent Effects on Molecular Recognition